Triptoquinone A

Description

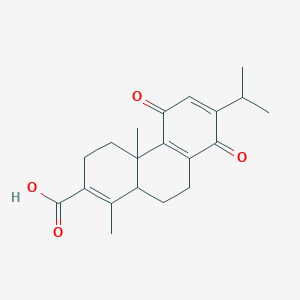

Structure

3D Structure

Properties

Molecular Formula |

C20H24O4 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

1,4a-dimethyl-5,8-dioxo-7-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthrene-2-carboxylic acid |

InChI |

InChI=1S/C20H24O4/c1-10(2)14-9-16(21)17-13(18(14)22)5-6-15-11(3)12(19(23)24)7-8-20(15,17)4/h9-10,15H,5-8H2,1-4H3,(H,23,24) |

InChI Key |

PDPFWAJAYGLYHD-UHFFFAOYSA-N |

SMILES |

CC1=C(CCC2(C1CCC3=C2C(=O)C=C(C3=O)C(C)C)C)C(=O)O |

Canonical SMILES |

CC1=C(CCC2(C1CCC3=C2C(=O)C=C(C3=O)C(C)C)C)C(=O)O |

Origin of Product |

United States |

Isolation and Elucidation Methodologies of Triptoquinone a from Natural Sources

Botanical Origin and Geographic Distribution of Triptoquinone A-Producing Species

This compound has been identified in various species of the Tripterygium genus nih.govresearchgate.net. These plants are primarily distributed across East Asia, with specific species having distinct geographic prevalence.

This compound, along with Triptoquinone B, has been isolated from Tripterygium wilfordii var. regelli, a variety of Tripterygium wilfordii Hook. f. researchgate.net. The structural elucidation of these compounds from this source was primarily achieved through spectroscopic methods, including X-ray crystallography researchgate.net.

Tripterygium regelii Sprague et Takeda, native to Korea and Japan, is another established source of this compound nih.gov. Diterpene quinoids, including this compound through F, have been reported to be isolated from T. regelii nih.gov. Specifically, this compound (identified as compound 20) was among eleven known compounds isolated from the stems of Tripterygium regelii nih.govsemanticscholar.org. The extraction process for these compounds from T. regelii involved the use of methanol (B129727) to obtain an extract from the powdered stems nih.govsemanticscholar.org. This methanolic extract was then subjected to partitioning with various solvents, including n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol nih.govsemanticscholar.org. The EtOAc-soluble fraction was further purified using silica (B1680970) gel column chromatography nih.govsemanticscholar.org. Structural characterization was performed using high-resolution electrospray ionization mass spectrometry (HRESIMS), extensive nuclear magnetic resonance (NMR) spectroscopic data, and by comparing experimental circular dichroism (CD) spectra with calculated electronic circular dichroism (ECD) spectra nih.govsemanticscholar.org.

Tripterygium hypoglaucum (Lévl.) Hutch (THH), a traditional Chinese medicinal plant, is a known botanical origin for this compound nih.govresearchgate.netnih.gov. This compound (identified as compound II) has been isolated from 95% ethanol (B145695) extracts of THH researchgate.netnih.govfrontiersin.org. Additionally, chemical constituents, including this compound, were isolated from chloroform (B151607) (CHCl3) extracts of T. hypoglaucum through repeated column chromatography researchgate.net. These chromatographic techniques included silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) researchgate.net. The structures of the isolated compounds were elucidated based on comprehensive spectroscopic studies researchgate.net.

For the simultaneous determination of this compound and other compounds in Tripterygium hypoglaucum, an ultrasonic-assisted extraction method coupled with HPLC was developed nih.gov. The optimal extraction conditions involved using a 0.6 mol•L⁻¹ [BMIm]PF6 methanol solution as the extraction solvent, with a solid-liquid ratio of 1:10 nih.gov. The HPLC separation was carried out on an Inertsil ODS-4 column, utilizing a gradient elution with acetonitrile (B52724) and 0.1% phosphoric acid as the mobile phase, and detection at a wavelength of 220 nm nih.gov. Furthermore, an ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method was established for the simultaneous determination of this compound in Tripterygium hypoglaucum tablets magtechjournal.com. This method employed a Waters Cortecs T3 column (2.1 mm × 100 mm, 1.6 μm) at 35 ℃, with a mobile phase consisting of 0.1% formic acid acetonitrile solution and 0.1% formic acid aqueous solution in a gradient elution at a flow rate of 0.3 mL·min⁻¹ magtechjournal.com. Detection was performed in multiple reaction monitoring (MRM) mode, using both positive and negative ion switching scans magtechjournal.com.

Advanced Extraction and Purification Strategies for this compound

The isolation of this compound from its natural sources employs a combination of advanced extraction and purification techniques designed to maximize yield and purity.

Solvent-based extraction is a fundamental step in isolating this compound. For Tripterygium hypoglaucum, 95% ethanol extracts have been successfully utilized for isolation researchgate.netnih.govfrontiersin.org. Chloroform (CHCl3) extracts have also been employed in the isolation process researchgate.net. An optimized ultrasonic-assisted extraction method for T. hypoglaucum involved a 0.6 mol•L⁻¹ [BMIm]PF6 methanol solution as the extraction solvent, with a solid-liquid ratio of 1:10 nih.gov. In the case of Tripterygium regelii, methanolic extraction of the stems was performed, followed by liquid-liquid partitioning with n-hexane, ethyl acetate (EtOAc), and n-butanol to selectively extract compounds nih.govsemanticscholar.org. The optimization of extraction processes typically considers factors such as the type of solvent, its concentration, the solid-liquid ratio, temperature, and extraction time, as different solvents can yield varying amounts of target compounds nih.govresearchgate.netbvsalud.orgnih.gov.

Chromatographic techniques are indispensable for the separation, identification, and purification of this compound from complex plant extracts nih.govsavemyexams.com. Following initial extraction, various chromatographic methods are applied. For isolation from T. hypoglaucum, repeated column chromatography, including silica gel and Sephadex LH-20, along with preparative HPLC, have been utilized researchgate.net. Analytical methods for T. hypoglaucum have included HPLC with an Inertsil ODS-4 column and a gradient elution of acetonitrile-0.1% phosphoric acid nih.gov. UPLC-MS/MS, employing a Waters Cortecs T3 column and a gradient elution with 0.1% formic acid acetonitrile/aqueous solution, has also been established for simultaneous determination of this compound in tablet formulations magtechjournal.com. For T. regelii extracts, silica gel column chromatography was used to fractionate the ethyl acetate soluble portion nih.govsemanticscholar.org.

Chromatography separates components based on their differential movement through a stationary phase with the aid of a mobile phase, influenced by factors like solubility in the mobile phase and attraction to the stationary phase nih.govsavemyexams.com. Purity assessment of isolated compounds can be performed by observing a single peak in chromatographic analyses such as HPLC or UPLC edqm.eu. Additionally, the purity of a substance can be assessed by determining its melting or boiling point; pure substances exhibit a fixed melting or boiling point, whereas impurities cause these points to occur over a range of temperatures savemyexams.comigcsechemistryanswers.com.

The chemical compound this compound is a diterpenoid quinone that has garnered scientific interest due to its natural occurrence and structural characteristics. It is primarily isolated from species within the Tripterygium genus, a group of plants known for their diverse secondary metabolites. This article details the methodologies employed for its isolation from natural sources, the techniques used for its structural elucidation, specific approaches for impurity removal during its extraction, and the determination of its stereochemical assignments and absolute configuration.

Synthetic Methodologies and Chemical Derivatization of Triptoquinone a

Total Synthesis of Triptoquinone A

Total synthesis endeavors for this compound have explored both racemic and enantioselective pathways, each contributing valuable insights into its chemical construction.

The enantioselective total synthesis of (+)-Triptoquinone A has been a notable achievement, allowing for the preparation of the single, optically active natural product. Seminal work in this area includes studies that have successfully yielded both racemic and enantiopure this compound medchemexpress.com.

The pursuit of enantiopure this compound has involved sophisticated strategies, including the application of chiral auxiliaries and organocatalysis. One approach has utilized asymmetric tandem additions to chiral 2,3-dihydronaphthyloxazolines, which serve as chiral auxiliaries to direct stereochemistry during the synthesis of the this compound framework biosynth.com. This method leverages the inherent chirality of the auxiliary to induce asymmetry in newly formed stereocenters.

Organocatalysis has also played a crucial role in achieving high enantioselectivity. An annulation strategy employing phase-transfer catalysis, a form of organocatalysis, has been reported for the synthesis of this compound, achieving remarkable enantioselectivities of over 99% enantiomeric excess (ee) pharmaffiliates.com. This highlights the utility of metal-free catalytic systems in constructing complex chiral molecules.

The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis, often requiring precise control over reaction pathways. While specific details for quaternary stereocenter formation directly within the enantioselective synthesis of this compound are often embedded within complex multi-step routes, related work on other triptoquinones provides insight into common strategies. For instance, in the enantioselective synthesis of Triptoquinone H, a key palladium-catalyzed asymmetric dearomative cyclization was employed to establish a chiral all-carbon quaternary center with high enantiomeric excess (85% ee) chemicalbook.com. Such dearomative cyclizations are powerful tools for creating these sterically demanding centers. Similarly, the modular terpenoid construction frameworks (discussed in Section 3.2) for Triptoquinones B and C also rely on the catalytic enantioselective formation of all-carbon quaternary centers via iridium-catalyzed alcohol C-H tert-(hydroxy)prenylation chemicalbook.com. These methodologies underscore the importance of catalytic approaches in precisely controlling the formation of these critical stereogenic units within the broader triptoquinone family.

The racemic total synthesis of (±)-Triptoquinone A was reported as early as 1993 by Shishido, Goto, Miyoshi, and Shibuya medchemexpress.comchemicalbook.com. This concise and practical route involved 11 steps, commencing from a known naphthol precursor chemicalbook.com. This achievement provided a foundational understanding of the core structure's assembly.

The total synthesis of this compound, both racemic and enantioselective, involves a series of strategic transformations to build its complex framework. For the racemic synthesis, key steps have included the nucleophilic attack of a hindered tertiary alkoxide, a ring-closing metathesis reaction, and a Diels-Alder cycloaddition of a dienol acetate (B1210297) chemicalbook.com. These transformations are crucial for establishing the polycyclic core and introducing necessary functionalities.

In enantioselective routes, transformations like asymmetric tandem additions and organocatalytic annulation reactions are pivotal biosynth.compharmaffiliates.com. These reactions are designed to introduce chirality with high fidelity, ensuring the formation of the desired enantiomer. Intermediate compounds are carefully designed to facilitate subsequent reactions and stereocontrol.

Enantioselective Total Synthesis Routes to (+)-Triptoquinone A

Modular Terpenoid Construction Frameworks Applied to this compound and Analogs

The concept of modular terpenoid construction has significantly advanced the synthesis of complex natural products, including this compound analogs. This approach emphasizes the convergent assembly of smaller, readily accessible fragments, often from a common intermediate, to build diverse natural product scaffolds.

A prominent example of this framework is the work on the total syntheses of oridamycin A, Triptoquinones B and C, and isoiresin by the Krische group chemicalbook.com. These syntheses were accomplished from a common intermediate, often referred to as "Fragment A," prepared via iridium-catalyzed alcohol C-H tert-(hydroxy)prenylation chemicalbook.com. This byproduct-free process is particularly noteworthy as it forms an all-carbon quaternary stereocenter with excellent control of diastereo- and enantioselectivity chemicalbook.com.

This modular strategy offers several advantages, including conciseness and convergence, often requiring fewer steps than traditional linear syntheses and sometimes eliminating the need for protecting groups. The ability to access multiple related natural products from a single advanced intermediate demonstrates the power and versatility of such modular construction frameworks in the synthesis of the broader triptoquinone family and other terpenoids.

Preclinical Biological Activities of Triptoquinone a

Immunomodulatory and Anti-inflammatory Effects of Triptoquinone A

Research into the immunomodulatory and anti-inflammatory activities of this compound has focused on its ability to modulate key pathways and mediators involved in the inflammatory response.

This compound has demonstrated the ability to interfere with the signaling of Interleukin-1β (IL-1β), a potent pro-inflammatory cytokine. Studies have shown that this compound suppresses the expression of IL-1β messenger RNA (mRNA) in response to lipopolysaccharide (LPS), a component of bacterial cell walls that induces a strong inflammatory reaction nih.govresearchgate.net. By reducing the transcription of the gene that codes for IL-1β, this compound effectively curtails the production of this key inflammatory mediator at a fundamental level. Furthermore, it has been observed that this compound can prevent the initiation of cellular responses triggered by IL-1β researchgate.net.

While research on the direct effects of this compound on the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) is limited, studies on closely related compounds offer some insight. Research on triptoquinone C-4 epimers, which are stereoisomers of triptoquinone, has shown that these molecules can inhibit the production of the pro-inflammatory cytokine TNF-α in monocytes stimulated with lipopolysaccharide (LPS) researchgate.net. However, specific studies detailing the direct impact of this compound on TNF-α, IL-6, and IL-8 production in cellular models are not available in the reviewed literature.

Based on the available scientific literature, there are no specific studies that have investigated the direct effect of this compound on the expression of the cartilage-degrading enzyme Matrix Metalloproteinase-13 (MMP-13) in chondrocytes.

This compound has been shown to be a potent inhibitor of the induction of nitric oxide synthase (NOS), a key enzyme in the production of nitric oxide (NO), which is a significant mediator in inflammatory processes. nih.govresearchgate.net In experimental models using rat thoracic aorta, this compound was found to prevent the induction of NOS that is typically promoted by inflammatory stimuli such as lipopolysaccharide (LPS) and Interleukin-1β (IL-1β). researchgate.net

Mechanistic studies revealed that this compound does not inhibit the iNOS enzyme directly; instead, it suppresses the expression of iNOS mRNA nih.govresearchgate.net. This suppression of gene expression prevents the synthesis of the enzyme, thereby blocking the subsequent production of nitric oxide. The level of inhibition of iNOS gene expression by this compound was found to be comparable to that of dexamethasone, a potent steroidal anti-inflammatory drug nih.govresearchgate.net. These findings suggest that this compound acts upstream to prevent the inflammatory cascade that leads to NO production.

Table 1: Effect of this compound on Nitric Oxide Synthase (NOS)

| Model System | Inducing Agent | Observed Effect of this compound | Mechanism |

|---|---|---|---|

| Rat Thoracic Aorta | LPS, IL-1β | Prevents induction of NOS | Suppression of iNOS mRNA expression |

| Cultured Aortic Smooth Muscle Cells | LPS | Prevents nitrite production | Suppression of iNOS mRNA expression |

Antioxidant Properties of this compound

This compound has demonstrated notable antioxidant properties in preclinical studies. These properties are believed to contribute significantly to its therapeutic effects observed in models of diseases characterized by oxidative stress.

Mitigation of Oxidative Stress in Cellular Environments

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathogenic factor in various diseases. This compound has been shown to mitigate oxidative stress in cellular environments. In studies related to Systemic Lupus Erythematosus (SLE), a condition where oxidative stress plays a role, this compound has demonstrated the ability to address this pathological feature. While the precise mechanisms are still under investigation, its capacity to reduce oxidative stress is a key aspect of its biological activity.

Free Radical Scavenging Capabilities (General)

The antioxidant effects of this compound are linked to its ability to scavenge free radicals. Free radicals are highly reactive molecules that can damage cells, proteins, and DNA. The chemical structure of this compound allows it to neutralize these harmful molecules, thereby reducing cellular damage. This free radical scavenging capability is a fundamental component of its antioxidant properties and contributes to its protective effects in preclinical models of disease.

Therapeutic Potential of this compound in Preclinical Models of Autoimmune Diseases

This compound has been investigated for its therapeutic potential in autoimmune diseases, with a particular focus on Systemic Lupus Erythematosus (SLE).

Alleviation of Systemic Lupus Erythematosus-Associated Symptoms in Cellular and Animal Models

Systemic Lupus Erythematosus (SLE) is a multifaceted autoimmune disorder with limited treatment options. tubitak.gov.tr Preclinical studies have explored the therapeutic effects of this compound in cellular and animal models of SLE, particularly in relation to the bone and joint complications associated with the disease. tubitak.gov.tr

Research has shown that this compound, along with Triptoquinone B, may impede the progression of SLE by regulating the NLRC3 axis. nih.govresearchgate.net In chondrocytes (cartilage cells), this compound was found to diminish the expression of NLRC3, leading to a decrease in the levels of pro-inflammatory cytokines and enzymes that degrade cartilage. tubitak.gov.trresearchgate.net This suggests a potential mechanism for how this compound can offer benefits for joint health in the context of SLE. nih.govresearchgate.net

The anti-inflammatory and antioxidant attributes of this compound are considered to be key to its therapeutic effects in these models. tubitak.gov.tr By addressing the inflammation, cartilage deterioration, and oxidative stress associated with SLE, this compound shows promise as a potential therapeutic agent for this complex autoimmune disease. tubitak.gov.trresearchgate.net

| Compound/Analog | Cancer Cell Line(s) | Observed Effect |

| Plastoquinone Analog (PQ2) | K562, Jurkat | Potent anticancer activity, induction of apoptosis. researchgate.net |

| Naphthoquinone Derivatives (alkannin, juglone) | Breast cancer cells | Significant cytotoxicity. tubitak.gov.trnih.gov |

| Hydroquinone-Chalcone-Pyrazoline Hybrids | MCF-7 breast adenocarcinoma, HT-29 colorectal carcinoma | Cytotoxic activity. mdpi.com |

| Tricyclic Pyrroloquinone (TPQ) Alkaloid Analogs | Not specified | Target key molecular pathways in cancer. researchgate.net |

Molecular and Cellular Mechanisms of Action of Triptoquinone a

Interplay with Intracellular Signaling Pathways

Triptoquinone A exerts its effects by modulating key intracellular signaling networks, primarily those involved in inflammation and programmed cell death.

Research has identified the NLR Family CARD Domain Containing 3 (NLRC3) as a direct molecular target of this compound. peerj.comnih.gov Studies conducted on chondrocytes revealed that this compound inhibits the expression of NLRC3 at both the mRNA and protein levels in a dose-dependent manner. nih.gov

NLRC3 is a negative regulator of inflammatory signaling pathways. However, in certain pathological contexts, its expression is paradoxically linked to the progression of inflammatory conditions like systemic lupus erythematosus (SLE)-related arthritis. nih.govmdpi.com The therapeutic effects of this compound in these models are linked to its ability to downregulate NLRC3. peerj.comnih.gov Experiments have shown that the protective effects of this compound against inflammation and cartilage degradation are diminished when NLRC3 is silenced, indicating that the NLRC3 axis is a crucial component of the compound's mechanism of action. nih.govmdpi.com

A significant aspect of this compound's mechanism of action is its potent anti-inflammatory activity. peerj.com This is achieved by intervening in inflammatory signaling cascades and reducing the production of key inflammatory mediators. mdpi.com The compound has been shown to significantly inhibit the release of pro-inflammatory cytokines from various cell types, including human peripheral blood mononuclear cells and chondrocytes. nih.govmdpi.com

The primary pathways affected include the Nuclear Factor kappa-B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, which are central regulators of the inflammatory response. mdpi.com By targeting these pathways, this compound and related abietane (B96969) diterpenoids can suppress the expression of downstream inflammatory genes. mdpi.com This leads to a dose-dependent reduction in the levels of several pro-inflammatory cytokines and enzymes responsible for tissue degradation, as detailed in the table below.

| Mediator | Effect of this compound / Related Compounds | Cell Type / Context |

| TNF-α | Decreased expression/production | IL-1β-induced chondrocytes; LPS-stimulated Dendritic Cells |

| IL-6 | Decreased expression/production | IL-1β-induced chondrocytes; LPS-stimulated Dendritic Cells |

| IL-1β | Decreased production | LPS-stimulated Dendritic Cells |

| IL-8 | Decreased expression | IL-1β-induced chondrocytes |

| IL-12 | Decreased production | LPS-stimulated Dendritic Cells |

| MMP-13 | Decreased expression | IL-1β-induced chondrocytes |

| Nitric Oxide (NO) | Inhibited production | LPS-stimulated microglial and HT-29 cells |

This table summarizes findings from studies on this compound and structurally similar abietane diterpenoids. nih.govmdpi.comresearchgate.net

This compound influences the delicate balance between cell survival and apoptosis (programmed cell death). peerj.com In the context of inflammatory joint diseases, it has been shown to protect chondrocytes from apoptosis. peerj.comnih.gov The regulation of apoptosis is a critical mechanism for maintaining tissue homeostasis, and its dysregulation is implicated in numerous diseases. researchgate.net

Apoptosis is broadly controlled by two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. wikipedia.orgfrontiersin.org The intrinsic pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). frontiersin.org Studies on other abietane diterpenoids have shown that they can induce apoptosis in cancer cells by altering the expression of these key regulatory genes, such as down-regulating Bcl-2 and up-regulating Bax. mdpi.comrsc.org While this compound demonstrates a protective, anti-apoptotic effect in healthy chondrocytes under inflammatory stress, its modulation of these core apoptotic regulators is a key facet of its biological activity. peerj.comnih.gov

Impact on Cellular Physiology

The modulation of signaling pathways by this compound translates into tangible effects on cellular behavior, including metabolism, survival, and proliferation.

Chondrocytes are the sole cell type in cartilage, and their health is paramount for joint integrity. nih.gov Inflammatory mediators like Interleukin-1 beta (IL-1β) are known to be detrimental to chondrocyte viability and metabolism. nih.gov Research has demonstrated that this compound can counteract these negative effects. nih.gov

In studies using IL-1β to create an inflammatory environment, a significant reduction in chondrocyte viability was observed. nih.gov Treatment with this compound was able to reverse this effect in a dose-dependent manner, thereby preserving cell viability. nih.gov This protective effect is closely linked to its anti-inflammatory and anti-apoptotic actions, specifically the downregulation of NLRC3 and the subsequent reduction in inflammatory cytokines and cartilage-degrading enzymes like MMP-13. nih.gov

| Condition | Effect on Chondrocyte Viability | Effect of this compound Treatment |

| Control | Normal Viability | N/A |

| IL-1β Induced | Substantial reduction in viability | Dose-dependent increase in viability |

Data derived from cell viability assays (CCK-8) on human chondrocytes. nih.gov

The cell cycle is a fundamental process that allows for cellular proliferation. researchgate.net It is tightly regulated by checkpoints that can halt progression in response to stress or external signals. Natural compounds, particularly abietane diterpenoids to which triptoquinones belong, are known to interfere with cell cycle progression, an activity that is often harnessed for anti-cancer effects. mdpi.com

Studies on various triptoquinone and other abietane molecules have shown they can induce cell cycle arrest at different phases. nih.gov For example, some abietane diterpenes have been found to cause an arrest in the G2/M phase in glioma cell lines. nih.govmdpi.com Another related compound, 15,16-dihydrotanshinone I, induced G0/G1 phase arrest in hepatocellular carcinoma cells by downregulating key proteins like cyclin D1, cyclin E, CDK2, and CDK4. Furthermore, a study on triptoquinone C-4 epimers noted alterations in cell cycle distribution in Jurkat cells, a leukemia cell line. This ability to halt the cell division process underscores a significant impact of the broader triptoquinone chemical family on cellular physiology.

Alterations in Mitochondrial Function (Referring to triptoquinone molecules generally)

Mitochondria are cellular organelles primarily known for generating the majority of the cell's supply of adenosine (B11128) triphosphate (ATP), which is used as a source of chemical energy. medicalnewstoday.com This process, known as oxidative phosphorylation, takes place on the inner mitochondrial membrane and is crucial for cellular survival and function. medicalnewstoday.com Beyond energy production, mitochondria are involved in vital cellular activities such as signaling between cells, regulation of cell death (apoptosis), and calcium storage. medicalnewstoday.com

Triptoquinone molecules, including this compound, are recognized for possessing antioxidant and anti-inflammatory properties. peerj.comnih.gov These characteristics are intrinsically linked to cellular oxidative stress, a state often involving mitochondrial processes. peerj.comnih.gov Some quinone-related compounds have been shown to directly affect mitochondrial operations. For instance, certain hydroquinone (B1673460) derivatives can disrupt mitochondrial function by uncoupling oxidative phosphorylation, which leads to an increase in mitochondrial reactive oxygen species (ROS) production and a decrease in the mitochondrial membrane potential. nih.gov This disruption impairs the energy production necessary for cellular processes. nih.gov Studies on other related compounds, troponoids, have also shown that they can increase the production of ROS at cytotoxic concentrations, a process that can be mitigated by ROS scavengers. nih.gov While triptoquinones as a class have not been found to universally inhibit mitochondrial respiration or glycolysis, their recognized antioxidant effects suggest an interaction with the oxidative state of the cell, which is heavily influenced by mitochondrial activity. peerj.comnih.gov

Identification of Specific Molecular Targets and Binding Interactions (General)

Research has identified several specific molecular targets for this compound, elucidating the mechanisms behind its biological activities. These interactions range from the suppression of gene expression to direct enzyme inhibition.

Inducible Nitric Oxide Synthase (iNOS) this compound has been shown to exert anti-inflammatory effects by targeting the iNOS pathway. chemfaces.com It prevents the induction of iNOS in vascular smooth muscle that is typically promoted by endotoxins like lipopolysaccharide (LPS) or by interleukin-1 beta (IL-1β). chemfaces.com Mechanistic studies revealed that this compound does not directly inhibit the iNOS enzyme itself, but rather suppresses the expression of iNOS mRNA. chemfaces.com This action inhibits the development of L-arginine-induced vasorelaxation. chemfaces.com In silico molecular docking analyses of various triptoquinones with iNOS suggest that these compounds can bind to the enzyme. researchgate.net These studies show hydrogen bonding interactions with amino acid residues such as Gln263, Tyr347, and Arg266, which interact with known iNOS inhibitors. researchgate.net

NLR Family CARD Domain Containing 3 (NLRC3) A key molecular target identified for this compound is NLRC3. peerj.comnih.gov this compound has been found to bind to NLRC3, and this interaction attenuates NLRC3 expression in a dose-dependent manner. peerj.comnih.gov The suppression of NLRC3 by this compound leads to a subsequent reduction in the levels of pro-inflammatory cytokines, including TNF-α and IL-6. peerj.comnih.gov This mechanism is believed to be central to the therapeutic effects of this compound in conditions like systemic lupus erythematosus (SLE), where it may impede disease progression through the NLRC3 axis. peerj.comnih.gov

Aromatase this compound has also been identified as an inhibitor of aromatase, an enzyme involved in estrogen biosynthesis. nih.gov In a screening assay of approximately 7,000 compounds, this compound was found to inhibit aromatase with an IC50 value of 45.8 ± 11.3 μmol/L. nih.gov Docking studies with other potent inhibitors from the same screening suggest that binding occurs within the active site of the aromatase protein. nih.gov

The following table summarizes the identified molecular targets of this compound and the nature of their interaction.

| Molecular Target | Type of Interaction | Resulting Effect | Source |

| Inducible Nitric Oxide Synthase (iNOS) | Suppression of mRNA expression | Prevents induction of NOS, inhibiting vasorelaxation. | chemfaces.com |

| NLR Family CARD Domain Containing 3 (NLRC3) | Binds to and attenuates expression | Reduces pro-inflammatory cytokines (TNF-α, IL-6). | peerj.comnih.gov |

| Aromatase | Enzyme inhibition | Inhibits aromatase activity with an IC50 of 45.8 µM. | nih.gov |

Advanced Research Methodologies Applied in Triptoquinone a Investigations

In Vitro Cell-Based Assay Systems

In vitro cell-based assays are fundamental tools for the initial screening and detailed mechanistic studies of bioactive compounds like Triptoquinone A. epo-berlin.com These assays utilize cultured cells to model various biological processes and assess the effects of chemical substances in a controlled environment. bmglabtech.com

Mammalian Cell Culture Models for Biological Activity Screening

Mammalian cell culture models are indispensable for evaluating the biological activity of compounds such as this compound. jmb.or.kr These models, which can be either two-dimensional (2D) monolayers or more physiologically relevant three-dimensional (3D) cultures, provide a platform to screen for various cellular responses. nih.govupmbiomedicals.com For instance, in a study investigating the effects of this compound and B on systemic lupus erythematosus (SLE), chondrocytes were utilized to examine the compounds' impact on inflammation and cartilage degradation. peerj.com The use of cell lines allows for the reproducible and high-throughput screening of compounds, facilitating the identification of promising therapeutic candidates early in the drug discovery process. bmglabtech.commdpi.com The transition from traditional 2D cultures to 3D models, such as spheroids and organoids, further enhances the predictive capacity of these in vitro systems by better mimicking the complex cellular interactions and microenvironment found in vivo. nih.govupmbiomedicals.comteagasc.ie

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) for Gene Expression Analysis

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a powerful and widely used technique for quantifying gene expression levels. youtube.comthermofisher.comnih.gov This method allows for the sensitive and specific measurement of messenger RNA (mRNA) transcripts, providing insights into how a compound like this compound may alter cellular function at the genetic level. thermofisher.comnih.gov In research concerning this compound and B, qRT-PCR was employed to demonstrate the diminished expression of NLRC3 in chondrocytes following treatment. peerj.com The technique works by reverse transcribing RNA into complementary DNA (cDNA), which is then amplified in a real-time PCR instrument. wikipedia.org The amplification is monitored in real-time using fluorescent dyes or probes, and the cycle at which the fluorescence signal crosses a threshold (the Ct value) is used to determine the initial amount of the target transcript. youtube.comthermofisher.com This quantitative data is crucial for understanding the molecular mechanisms underlying the observed biological effects of this compound.

| Gene | Cell Type | Treatment | Observed Effect | Reference |

|---|---|---|---|---|

| NLRC3 | Chondrocytes | This compound and B | Decreased expression | peerj.com |

| MMP-13 | Chondrocytes | This compound and B | Decreased expression | peerj.com |

| IL-8 | Chondrocytes | This compound and B | Decreased expression | peerj.com |

Western Blotting for Protein Expression and Pathway Activation Studies

Western blotting is a key technique for detecting and quantifying specific proteins in a sample, making it invaluable for studying protein expression and signaling pathway activation. nih.gov This method was utilized to confirm the reduced expression of the NLRC3 protein in chondrocytes treated with this compound and B. peerj.com The process involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. nih.gov By using antibodies that recognize total and phosphorylated forms of a protein, researchers can also assess the activation state of signaling pathways. thermofisher.com For example, studies on other compounds have used Western blotting to examine the expression of proteins involved in key cellular pathways, such as the SphK1/ERK/p-ERK pathway in colon cancer cells. nih.gov This analytical tool provides critical information on how this compound may modulate cellular signaling cascades to exert its biological effects.

Enzyme-Linked Immunosorbent Assays (ELISA) for Cytokine Quantification

Enzyme-Linked Immunosorbent Assays (ELISAs) are a highly sensitive and specific method for quantifying the concentration of soluble proteins, such as cytokines, in biological samples. bdbiosciences.comrndsystems.com This technique is essential for investigating the anti-inflammatory properties of compounds like this compound. h-h-c.comatlantisbioscience.com A specific type of ELISA, the sandwich ELISA, is commonly used for cytokine detection. biomatik.com In this assay, a capture antibody specific for the cytokine of interest is coated onto a microplate well. The sample is added, and any cytokine present binds to the antibody. A second, detection antibody (which is often biotinylated) is then added, followed by an enzyme-linked streptavidin. Finally, a substrate is added that produces a measurable color change, the intensity of which is proportional to the amount of cytokine present. biomatik.com This allows for the precise measurement of cytokine levels in samples such as cell culture supernatants. h-h-c.com

Cell Viability and Apoptosis Assays (e.g., CCK-8, Annexin V-FITC/PI staining)

Assessing the effects of a compound on cell viability and apoptosis (programmed cell death) is crucial in drug discovery. sigmaaldrich.com Various assays are employed for this purpose. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability. In a study on this compound and B, the CCK-8 assay was utilized to assess the viability of chondrocytes. peerj.com

Annexin V-FITC/Propidium Iodide (PI) staining is a widely used flow cytometry-based method to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. nih.govbosterbio.com In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. abcam.com Annexin V, a protein with a high affinity for PS, is labeled with a fluorescent dye like FITC and used to detect these apoptotic cells. abcam.comnih.gov Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact plasma membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. nih.gov By using both stains, researchers can accurately quantify the different stages of cell death induced by a compound. bosterbio.comnih.gov

| Assay | Purpose | Principle | Reference |

|---|---|---|---|

| CCK-8 | Cell Viability | Colorimetric assay measuring dehydrogenase activity. | peerj.com |

| Annexin V-FITC/PI Staining | Apoptosis Detection | Annexin V binds to phosphatidylserine on apoptotic cells; PI stains necrotic cells. | nih.govbosterbio.comabcam.comnih.gov |

Computational and Bioinformatics Approaches in Target Identification and Mechanism Elucidation

Computational and bioinformatics approaches have become integral to modern drug discovery, offering efficient and cost-effective methods for identifying potential drug targets and elucidating mechanisms of action. gsconlinepress.comfrontiersin.orgnih.gov These in silico techniques leverage large biological databases and sophisticated algorithms to analyze complex datasets, predict drug-target interactions, and model biological pathways. gsconlinepress.comscitechnol.com

In the investigation of this compound and B, bioinformatics analyses were instrumental in identifying differentially expressed genes (DEGs) and protein-protein interactions in diseases like systemic lupus erythematosus (SLE), rheumatoid arthritis (RA), and osteoarthritis (OA). peerj.com By analyzing genomic, transcriptomic, and proteomic data, researchers can pinpoint key genes and pathways associated with a disease. frontiersin.orgnih.gov This information can then be used to predict which of these might be modulated by a compound of interest. For this compound, such analyses revealed that shared genes were implicated in immune system regulation and Toll-like receptor signaling pathways, ultimately leading to the identification of NLRC3 as a potential target. peerj.com Computational methods like molecular docking can further predict how a compound might bind to its target protein, providing insights into the molecular basis of its activity. frontiersin.org The integration of these computational approaches with experimental data provides a powerful framework for accelerating the discovery and development of new therapeutic agents. nih.govnih.gov

Differential Gene Expression Analysis

Differential gene expression (DGE) analysis is a fundamental bioinformatic method used to identify genes that show significant changes in expression levels between different biological conditions. cd-genomics.comnih.gov This technique is crucial for understanding the molecular mechanisms underlying cellular responses to external stimuli, disease progression, and the effects of chemical compounds. cd-genomics.comnih.gov The process involves comparing the gene expression profiles of a treated or diseased group against a control group to pinpoint genes that are either up-regulated (show increased expression) or down-regulated (show decreased expression). ebi.ac.uk Methodologies such as microarray analysis and, more commonly, RNA-Sequencing (RNA-Seq) are employed to generate the gene expression data. cd-genomics.com Statistical tools and packages, like DESeq2 and edgeR, are then used to analyze the normalized read count data and determine the statistical significance of the observed differences in expression. ebi.ac.uksc-best-practices.org

While specific DGE studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on triptolide (B1683669), the major active and structurally related diterpenoid from Tripterygium wilfordii, provides a clear framework for how this methodology is applied. spandidos-publications.comnih.govportlandpress.com These studies illustrate how DGE analysis can reveal the pathways and biological processes modulated by compounds from this plant family.

For instance, in a study investigating the hepatotoxic effects of triptolide in Wistar rats, genome-wide microarray analysis identified a large set of differentially expressed genes in the liver tissue of treated animals. nih.gov This analysis provided insights into the molecular mechanisms of triptolide-induced toxicity, highlighting the dysregulation of key biological pathways. nih.gov Similarly, in a rat model of adjuvant arthritis, DGE analysis of synovial tissues after triptolide treatment helped to elucidate its therapeutic mechanisms at the gene level. spandidos-publications.com The analysis identified numerous genes whose expression was significantly altered by the treatment, pointing towards specific signaling pathways involved in its anti-inflammatory effect. spandidos-publications.com The findings from such studies are often used to identify potential biomarkers or therapeutic targets. cd-genomics.com

Table 1: Illustrative Findings from Differential Gene Expression Analysis of Triptolide

This table summarizes representative findings from studies on triptolide to illustrate the outputs of a typical DGE analysis.

| Study Focus | Model | No. of Differentially Expressed Genes (DEGs) | Key Up-regulated Pathways/Functions | Key Down-regulated Pathways/Functions | Reference |

| Hepatotoxicity | Wistar Rat | 3329 | Oxidative Stress, Apoptosis, Cell Cycle | Insulin Signaling, Glucose Metabolism | nih.gov |

| Rheumatoid Arthritis | Adjuvant Arthritis Rat | 48 (32 up, 16 down) | Not specified | Angiogenesis, Inflammatory Response, PI3K/AKT Signaling | spandidos-publications.com |

| Cancer | Human Cancer Cells | 962 (403 up, 559 down) | Cell Migration, Immune Response | Not specified | aging-us.com |

Protein-Protein Interaction Network Analysis

Protein-protein interaction (PPI) network analysis is a systems biology approach used to understand the complex web of interactions between proteins within a cell. nih.govebi.ac.uk These networks represent proteins as nodes and the interactions between them as edges, providing a visual and mathematical framework for analyzing cellular processes. nih.gov By studying the topology of these networks, researchers can identify key proteins (hubs) and functional modules that are critical for specific biological functions or are targeted by compounds like this compound. bjcancer.org This analysis is essential for moving beyond single-gene effects to understand the broader biological context of a compound's mechanism of action. ebi.ac.uk

As with DGE analysis, direct PPI network studies on this compound are limited. However, the application of this methodology to its related compound, triptolide, demonstrates its power. In these investigations, potential protein targets of the compound are first identified from databases or experimental results. portlandpress.comfrontiersin.org These target proteins are then used to construct a PPI network using resources like the STRING database. portlandpress.comfrontiersin.org The resulting network is visualized and analyzed using software such as Cytoscape to identify densely connected regions (modules) and central nodes that play crucial roles in the network. portlandpress.comaging-us.com

For example, a network pharmacology study on triptolide's role in treating membranous nephropathy identified 118 potential targets that were then used to build a PPI network. nih.gov Analysis of this network highlighted key hub proteins like mTOR, STAT3, and AKT1 and implicated signaling pathways such as PI3K/AKT in the therapeutic effect. nih.gov Another study investigating triptolide's effect on focal segmental glomerulosclerosis constructed a PPI network that identified IL4 as a key target gene involved in regulating apoptosis. portlandpress.com

Table 2: Representative Hub Genes Identified in Triptolide PPI Network Analyses

This table presents examples of key proteins (hub genes) identified through PPI network analysis in triptolide research, illustrating the type of targets that can be discovered.

| Study Focus | Method | Key Hub Genes Identified | Implicated Pathways | Reference |

| Membranous Nephropathy | Network Pharmacology | mTOR, STAT3, CASP3, EGFR, AKT1 | PI3K/AKT, MAPK, Ras Signaling | nih.gov |

| Focal Segmental Glomerulosclerosis | Network Pharmacology | IL4, Nephrin, Podocin, p53 | Apoptosis, p53 Signaling | portlandpress.com |

| Colorectal Cancer | Proteomics & PPI | AMD1, IMP3, HNRNPC, DHX9 | Cell Growth, Cell Migration | aging-us.com |

| Nephrotoxicity | Network Pharmacology & RNA-seq | Ptcd3, Cdk1 | Circadian Rhythm | frontiersin.org |

Spectroscopic and Chromatographic Techniques for Purity, Identity, and Enantiomeric Excess Determination in Synthetic Studies

The unambiguous confirmation of a molecule's structure, purity, and stereochemistry is paramount in chemical synthesis. For complex natural products like this compound, a suite of advanced spectroscopic and chromatographic methods is employed to meet these rigorous analytical standards.

Identity and Purity Determination: The chemical identity of a synthesized compound is established using a combination of spectroscopic techniques that provide a unique molecular fingerprint. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are the most powerful tools for elucidating the precise carbon-hydrogen framework of a molecule. osf.io The chemical shifts, coupling constants, and integration of signals in an NMR spectrum provide detailed information about the connectivity and chemical environment of each atom. osf.io

Mass Spectrometry (MS): This technique determines the molecular weight of the compound with high accuracy, confirming its elemental composition. aging-us.com High-resolution mass spectrometry (HRMS) is particularly crucial for providing an exact mass that corresponds to a specific molecular formula.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule, such as carbonyls (C=O), hydroxyls (O-H), and C-C double bonds, by measuring their characteristic vibrational frequencies.

Purity is often assessed using High-Performance Liquid Chromatography (HPLC). heraldopenaccess.us In an HPLC analysis, a sample is passed through a column, and its components are separated based on their affinity for the stationary and mobile phases. nih.gov A pure compound should ideally appear as a single, sharp peak in the resulting chromatogram. heraldopenaccess.us

Enantiomeric Excess Determination: Many complex natural products, including the parent structures of triptoquinones, are chiral. The synthesis of a single enantiomer (the desired stereoisomer) is a significant challenge in organic chemistry. Determining the success of an asymmetric synthesis requires quantifying the enantiomeric excess (e.e.), which is a measure of the purity of one enantiomer over the other. heraldopenaccess.us

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining e.e. heraldopenaccess.usuma.es The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound, causing them to separate and elute from the column at different times. The relative areas of the two resulting peaks in the chromatogram can be used to calculate the enantiomeric excess with high accuracy. heraldopenaccess.us

In the total synthesis of Triptoquinone B and C, which share a common structural core with this compound, the researchers explicitly state that the enantioselectivity of key reactions was determined by analysis on a chiral stationary phase HPLC. nih.gov The complete characterization and confirmation of identity for all new synthetic intermediates relied on a combination of NMR, IR, and HRMS data, which was provided in the study's supporting information. nih.govacs.org

Table 3: Analytical Techniques in the Synthesis of this compound and Related Compounds

| Analytical Technique | Application | Purpose | Reference |

| ¹H and ¹³C NMR | Identity | Elucidates the carbon-hydrogen framework and atom connectivity. | osf.ionih.gov |

| Mass Spectrometry (MS/HRMS) | Identity | Confirms molecular weight and elemental composition. | nih.gov |

| Infrared (IR) Spectroscopy | Identity | Identifies characteristic functional groups. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity | Separates the target compound from impurities, with purity assessed by peak integration. | heraldopenaccess.us |

| Chiral HPLC | Enantiomeric Excess | Separates enantiomers to quantify the stereochemical purity of the synthetic product. | heraldopenaccess.usnih.gov |

| X-ray Crystallography | Identity | Provides definitive proof of structure and absolute stereochemistry for crystalline solids. | nih.gov |

Future Research Directions and Translational Perspectives for Triptoquinone a

Comprehensive Elucidation of Underexplored Molecular Pathways and Targets

While research has identified some of the molecular interactions of Triptoquinone A, a comprehensive understanding of its full range of pathways and targets remains a critical area for future investigation. Current studies have pointed to its role in modulating inflammatory and immune responses. For instance, this compound has been shown to regulate NLRC3 signaling, which in turn affects oxidative stress, inflammation, and chondrocyte apoptosis. peerj.compeerj.com This interaction leads to a reduction in pro-inflammatory cytokines and markers of cartilage degradation. peerj.compeerj.com

Further research has implicated this compound in the regulation of various immune system processes and toll-like receptor signaling pathways. peerj.com Specifically, it can inhibit the induction of nitric oxide synthase and the release of interleukins like IL-1α and IL-1β. peerj.combohrium.com However, the precise mechanisms and the full spectrum of its molecular interactions are not yet fully mapped.

Future research should aim to identify and validate additional molecular targets and signaling cascades affected by this compound. This could involve advanced "omics" approaches—genomics, proteomics, and metabolomics—to build a comprehensive network of its cellular interactions. Understanding these underexplored pathways is crucial for explaining the compound's diverse biological activities, including its anti-inflammatory, immunosuppressive, and potential anti-cancer effects. rsc.org A deeper knowledge of its mechanism of action will be instrumental in identifying its full therapeutic potential and may reveal new applications for this compound. drugbank.comdrugbank.com

Key areas for further investigation include its impact on major signaling pathways frequently dysregulated in disease, such as the NF-κB, MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways. nih.govmdpi.comnews-medical.net Elucidating how this compound modulates these central cellular highways will provide a more complete picture of its therapeutic promise.

Development of Advanced Preclinical Models to Validate Therapeutic Efficacy

To translate the promising in vitro findings of this compound into clinical applications, the development and use of more sophisticated preclinical models are essential. While initial animal studies and cell-based assays have provided valuable data, more advanced models are needed to better predict human responses and validate therapeutic efficacy. peerj.comamericanpharmaceuticalreview.com

Current research has utilized models to demonstrate the potential of this compound in conditions like systemic lupus erythematosus (SLE), where it has been shown to alleviate symptoms. peerj.compeerj.com However, to build a stronger case for clinical trials, future studies should employ a broader range of preclinical models that more accurately mimic human diseases. This includes the use of patient-derived xenografts (PDX) for cancer research, which can offer a more realistic tumor microenvironment compared to traditional cell line-based xenografts. For autoimmune diseases, humanized mouse models, which are immunodeficient mice engrafted with human immune cells or tissues, can provide deeper insights into the immunomodulatory effects of this compound.

Furthermore, the development of organoid and "disease-on-a-chip" technologies offers a novel platform for testing the efficacy and toxicity of this compound in a more physiologically relevant context. These three-dimensional culture systems can replicate the complex architecture and function of human organs, providing a more accurate prediction of drug response.

The validation of therapeutic efficacy in these advanced models should be comprehensive, assessing not only the primary endpoints but also long-term effects and potential resistance mechanisms. americanpharmaceuticalreview.combiobide.com Rigorous preclinical testing in these sophisticated models is a critical step to bridge the gap between laboratory research and clinical application, ensuring that only the most promising candidates move forward. biobide.com

Exploration of Synergistic Effects of this compound with Other Bioactive Compounds

Investigating the synergistic potential of this compound with other bioactive compounds presents a promising avenue for enhancing therapeutic outcomes and potentially reducing toxicity. nih.govfrontiersin.org The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a well-established strategy in drug development. nih.gov

For instance, in the context of cancer therapy, combining this compound with established chemotherapeutic agents could enhance tumor cell killing while potentially allowing for lower doses of each compound, thereby mitigating side effects. nih.gov Similarly, in the treatment of autoimmune diseases, co-administration of this compound with other immunosuppressive or anti-inflammatory drugs could lead to a more potent and comprehensive modulation of the immune response. nih.govfrontiersin.org

Future research should systematically screen for synergistic interactions between this compound and a wide range of bioactive molecules. This can be achieved through high-throughput screening assays, followed by more detailed mechanistic studies to understand the basis of any observed synergy. Such studies could reveal novel combination therapies with improved efficacy and safety profiles, expanding the therapeutic utility of this compound. frontiersin.org

Rational Design and Synthesis of Optimized this compound Analogs with Improved Potency and Specificity

While this compound has demonstrated significant biological activity, the rational design and synthesis of optimized analogs could lead to compounds with enhanced therapeutic properties. thieme-connect.comthieme-connect.com Through targeted chemical modifications, it may be possible to improve the potency, selectivity, and pharmacokinetic profile of the parent molecule.

The synthesis of the triptoquinone ring system has been a subject of chemical research, providing a foundation for creating novel derivatives. thieme-connect.comthieme-connect.comresearchgate.net By understanding the structure-activity relationships (SAR) of this compound, chemists can identify the key functional groups responsible for its biological effects and those that can be modified to improve its drug-like properties. mdpi.com For example, modifications could be aimed at increasing the compound's affinity for its molecular target, thereby enhancing its potency. researchgate.net

Furthermore, the synthesis of analogs can help to dissociate the therapeutic effects of this compound from any potential toxicity. rsc.org By creating a library of related compounds, researchers can screen for molecules that retain the desired biological activity while exhibiting a more favorable safety profile. researchgate.net The development of efficient and modular synthetic routes will be crucial for generating a diverse range of analogs for biological evaluation. nih.gov

Computational modeling and in silico screening can aid in the rational design process by predicting the binding of virtual compounds to target proteins, allowing for the prioritization of the most promising candidates for synthesis. researchgate.net This iterative cycle of design, synthesis, and biological testing is a powerful strategy for developing next-generation therapeutic agents based on the this compound scaffold. thieme-connect.comthieme-connect.com

Addressing Challenges in the Academic Research and Preclinical Development of this compound.

The journey of a natural product like this compound from the laboratory to the clinic is fraught with challenges that need to be systematically addressed. leru.org In the academic research phase, a key hurdle is often securing sufficient funding and resources to conduct comprehensive studies. u4.no The "publish or perish" culture can also incentivize research with quickly publishable results over the long-term, in-depth investigations required for drug development. u4.nointegranxt.com

A significant challenge in the preclinical development of any new drug candidate is ensuring its safety and efficacy. americanpharmaceuticalreview.combiobide.comnuvisan.com For natural products, issues of toxicity and poor bioavailability can be major obstacles. rsc.org The regulatory requirements for preclinical testing are rigorous, and generating the necessary data to support an Investigational New Drug (IND) application is a complex and expensive process. biobide.com

Another challenge lies in the translation of findings from preclinical models to humans. biobide.comimmuneed.com Differences in physiology and metabolism between animal models and humans can lead to discrepancies in drug efficacy and toxicity. americanpharmaceuticalreview.com The lack of robust biomarkers to predict patient response can further complicate clinical trial design.

For this compound, specific challenges may include the complexity of its synthesis and the potential for off-target effects. Overcoming these hurdles will require a multi-disciplinary and collaborative approach, involving chemists, biologists, pharmacologists, and clinicians. Increased funding for natural product research, the development of more predictive preclinical models, and a greater emphasis on translational research are all crucial for realizing the therapeutic potential of compounds like this compound. nih.gov

Q & A

Q. Q1. What are the established methods for synthesizing and characterizing Triptoquinone A in preclinical studies?

Answer: Synthesis typically involves diterpenoid isolation from natural sources (e.g., Tripterygium species) or semi-synthetic modification. Characterization requires nuclear magnetic resonance (NMR) for structural elucidation (e.g., distinguishing between stereoisomers) and mass spectrometry (MS) for molecular weight confirmation . For preclinical studies, ensure adherence to NIH guidelines for experimental reproducibility, including solvent purity, reaction conditions, and spectral data documentation .

Q. Q2. How can researchers design experiments to evaluate the anti-inflammatory activity of this compound in vitro?

Answer: Use cell-based assays (e.g., RAW 264.7 macrophages) to measure inhibition of pro-inflammatory cytokines (IL-6, TNF-α) via ELISA. Include positive controls (e.g., dexamethasone) and dose-response curves (1–50 μM). Validate results with Western blotting for NF-κB pathway proteins. Triangulate data by repeating assays in primary cells to avoid cell-line-specific artifacts .

Q. Q3. What analytical techniques are critical for assessing this compound’s stability under varying storage conditions?

Answer: High-performance liquid chromatography (HPLC) with UV detection monitors degradation products. Accelerated stability studies (40°C/75% RH for 6 months) assess shelf life. Use differential scanning calorimetry (DSC) to study thermal decomposition. Report deviations in purity ≥2% as significant .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported IC₅₀ values for this compound’s cytotoxicity across different cancer cell lines?

Answer:

- Meta-analysis: Compare experimental variables (cell passage number, serum concentration, assay duration).

- Standardization: Adopt CLSI guidelines for cell viability assays (e.g., MTT vs. ATP-based luminescence).

- Mechanistic follow-up: Use transcriptomics to identify cell-line-specific pathway activation (e.g., apoptosis vs. ferroptosis) .

Q. Q5. What methodologies are recommended to investigate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships in vivo?

Answer:

Q. Q6. How can researchers address the limited bioavailability of this compound in translational studies?

Answer:

Q. Q7. What statistical approaches are suitable for analyzing dose-dependent dual effects (e.g., anti-inflammatory vs. hepatotoxicity) of this compound?

Answer:

- Biphasic modeling: Fit data to a U-shaped or hormetic curve using nonlinear regression.

- Multivariate analysis: Apply PCA to separate efficacy-toxicity variables (e.g., ALT levels vs. IL-1β suppression).

- Benchmark dose (BMD) modeling: Identify the therapeutic window .

Methodological Frameworks

Q. Q8. How can the PICOT framework structure a clinical trial proposal for this compound in autoimmune diseases?

Answer:

Q9. What criteria (FINER) validate a research question on this compound’s epigenetic modulation effects?

Answer:

Q. Q10. How to apply contradiction analysis when this compound shows both pro- and anti-oxidant effects?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.